3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile
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Overview
Description
3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dichloro, cyanoethyl, and methylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes chlorination to introduce the dichloro groups. Subsequent reactions involve the introduction of the cyanoethyl and methylamino groups through nucleophilic substitution reactions. The final step often includes the formation of the propanenitrile moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 3-[[5,6-Dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[5,6-dichloro-2-[2-cyanoethyl(methyl)amino]pyrimidin-4-yl]-methylamino]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N6/c1-19(7-3-5-15)11-9(13)10(14)17-12(18-11)20(2)8-4-6-16/h3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPDCPAXHDQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C(=NC(=N1)N(C)CCC#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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